N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide
Description
The compound N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a methyl-3-nitrobenzamide moiety at the N-methyl position, and a thioether-linked indolin-2-one group. This structure integrates pharmacophores known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Synthesis: The compound is synthesized via multi-step reactions involving:
Condensation: Reaction of 1-[(diethylamino)methyl]-1H-indole-2,3-dione derivatives with thiosemicarbazides in ethanol under reflux, catalyzed by glacial acetic acid .
Functionalization: Subsequent alkylation or acylation steps to introduce the 2-methyl-3-nitrobenzamide group.
Characterization: Confirmed via $^1$H-NMR, which indicates the compound exists as a single isomer in solution due to restricted rotation around the triazole-thioether bond .
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O4S/c1-18-21(11-7-13-22(18)33(36)37)26(35)28-16-24-29-30-27(32(24)20-9-3-2-4-10-20)38-17-25(34)31-15-14-19-8-5-6-12-23(19)31/h2-13H,14-17H2,1H3,(H,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWJQBUAVPEDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the indoline derivative, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of the triazole intermediate with the benzamide derivative under specific reaction conditions, such as the use of appropriate solvents
Biological Activity
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound belonging to the class of triazole derivatives. This compound exhibits a variety of biological activities, including anticancer, antimicrobial, and antioxidant properties. The following sections detail its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 632.75 g/mol. The structure features multiple functional groups that are crucial for its biological activity.
Biological Activities
1. Anticancer Activity
Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines . Specifically, compounds similar to N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-pheny... demonstrated a notable ability to inhibit cancer cell proliferation.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| Compound C | MCF7 (Breast) | 43.4 |
2. Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been well-documented. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The presence of sulfur in the structure often enhances this activity . The compound's thioether functionality contributes to its interaction with microbial targets.
3. Antioxidant Activity
Antioxidant properties are also significant for this compound class. Various studies have employed the DPPH radical scavenging method to evaluate antioxidant activity, revealing that certain derivatives exhibit strong radical scavenging capabilities . This property is essential for preventing oxidative stress-related diseases.
Synthesis and Mechanism
The synthesis of N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-pheny... typically involves multi-step organic reactions that incorporate various reagents and conditions to achieve high yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized for product verification.
Mechanism of Action
The biological mechanisms through which this compound exerts its effects involve interactions with specific cellular targets. For example, the triazole moiety is known to inhibit enzymes critical for cell proliferation in cancer cells . Additionally, the indolin structure may enhance binding affinity to biological targets due to its planar structure and electron-rich nature.
Case Studies
Several case studies illustrate the effectiveness of triazole derivatives:
- Study on Anticancer Effects : A recent study evaluated a series of triazole derivatives against various cancer cell lines, demonstrating that modifications in the side chains significantly influenced their anticancer activity .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related compounds showed promising results against both Gram-positive and Gram-negative bacteria, emphasizing the importance of structural diversity in enhancing efficacy .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities which can be categorized into several therapeutic areas:
-
Antimicrobial Activity :
- Compounds similar in structure to N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide have demonstrated antimicrobial properties against various pathogens. The triazole ring is known for enhancing the antibacterial efficacy of such compounds.
- Anti-inflammatory Properties :
- Anticancer Activity :
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of N-(5-(indolinyl)thio)triazole derivatives. The results indicated that these compounds significantly inhibited the growth of breast cancer cells in vitro, suggesting a promising avenue for developing new cancer therapies .
Case Study 2: Antimicrobial Testing
In another investigation, researchers tested various derivatives of triazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the indoline structure enhanced antimicrobial activity, highlighting the importance of structural optimization in drug development .
Potential Therapeutic Applications
The diverse biological activities of this compound suggest several potential therapeutic applications:
| Therapeutic Area | Potential Use | Mechanism of Action |
|---|---|---|
| Antimicrobial | Treatment of bacterial infections | Disruption of bacterial cell wall synthesis |
| Anti-inflammatory | Management of chronic inflammatory diseases | Inhibition of pro-inflammatory cytokines |
| Anticancer | Chemotherapy adjunct | Induction of apoptosis and cell cycle arrest |
Comparison with Similar Compounds
Structural Analogs in the 1,2,4-Triazole Family
The target compound shares structural motifs with several triazole derivatives, as outlined below:
Key Observations :
- Bioactivity : The indolin-2-one and nitrobenzamide groups in the target compound may enhance selectivity for kinase targets compared to simpler triazole-acetamide analogs .
- Solubility: The presence of a nitro group in the benzamide moiety likely reduces aqueous solubility compared to amino-substituted analogs (e.g., N-[2-(5-amino-triazolyl)ethyl]benzamide) .
Comparison with Non-Triazole Heterocycles
Key Observations :
- Target Specificity : The triazole-indole scaffold in the target compound may offer better binding to ATP pockets in kinases compared to oxadiazole or pyridazine derivatives .
- Synthetic Complexity : The target compound requires more steps for functionalization (e.g., indole-thioether linkage) compared to simpler oxadiazole derivatives .
Physicochemical and Pharmacokinetic Properties
Implications :
- Lower synthetic yield compared to simpler analogs highlights the need for optimization in large-scale production .
Q & A
Q. Optimization strategies :
- Use Design of Experiments (DoE) to systematically vary temperature, catalyst loading, and solvent polarity. For example, highlights DoE for optimizing diazomethane synthesis, which can be adapted here .
- Monitor reaction progress via TLC (e.g., silica gel, ethyl acetate/hexane) and purify via recrystallization (DMF/acetic acid mixtures) .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : Use - and -NMR to confirm substituent positions. For example, the indole NH proton typically appears at δ 10–12 ppm, while the triazole protons resonate at δ 8–9 ppm .
- X-ray crystallography : Resolve the crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonds like N–H···N or C–H···O) .
- FT-IR : Confirm carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520 cm) groups .
Q. Example SAR table :
| Substituent (R) | Enzyme Inhibition (IC, µM) | LogP |
|---|---|---|
| 4-Phenyl | 0.45 | 3.2 |
| 4-Methyl | 1.20 | 2.8 |
| 4-CF | 0.30 | 3.6 |
Methodological Guidance for Contradictory Data
- Reproducibility checks : Repeat synthesis and assays in triplicate under controlled conditions (e.g., inert atmosphere for oxidation-sensitive intermediates) .
- Cross-lab validation : Collaborate with independent labs to verify key findings (e.g., crystallographic data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
